

Technical Support Center: ANEB-001 Dosage Optimization for THC Intoxication

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Compound of Interest		
Compound Name:	ANEB-001	
Cat. No.:	B10832971	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing experiments to optimize **ANEB-001** dosage for varying levels of THC intoxication.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ANEB-001?

A1: **ANEB-001**, also known as selonabant, is a competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1] Overstimulation of the CB1 receptor by agonists like delta-9-tetrahydrocannabinol (THC) is the primary cause of the psychoactive effects associated with cannabis intoxication.[2][3] **ANEB-001** works by binding to the CB1 receptor, thereby blocking THC from binding and preventing its downstream signaling effects.[3]

Q2: What are the key pharmacodynamic markers to assess the efficacy of **ANEB-001** in reversing THC intoxication?

A2: Based on clinical trial data, the following pharmacodynamic markers are crucial for assessing the efficacy of **ANEB-001**:

 Visual Analog Scale (VAS) for "Feeling High": This subjective measurement is a primary endpoint in clinical trials and has shown a statistically significant reduction with ANEB-001 treatment.[4][5][6]



- Visual Analog Scale (VAS) for "Alertness": This scale measures the subject's self-perceived level of alertness, which is often diminished during THC intoxication. **ANEB-001** has been shown to improve alertness scores.[4][6]
- Body Sway: An objective measure of postural stability, which is negatively impacted by THC.
 ANEB-001 has demonstrated a significant reduction in THC-induced body sway.[6][7]
- Heart Rate: THC can induce tachycardia. Monitoring heart rate provides a physiological measure of THC's effects and the potential reversal by ANEB-001.[4]

Q3: What range of THC challenge doses have been studied with ANEB-001?

A3: Clinical trials have investigated a range of oral THC challenge doses to simulate different levels of intoxication. These include 10.5 mg, 21 mg, 30 mg, 40 mg, and 60 mg of THC.[2][6][8]

Q4: What doses of ANEB-001 have been found to be effective?

A4: The Phase 2 clinical trials for **ANEB-001** have explored single oral doses of 10 mg, 20 mg, 30 mg, 50 mg, and 100 mg.[2][4][6] Notably, even a low dose of 10 mg of **ANEB-001** was found to be effective in reducing the symptoms of THC intoxication induced by doses as high as 30 mg of THC.[5][8]

Q5: Can **ANEB-001** be administered after the onset of THC intoxication?

A5: Yes, studies have shown that delayed administration of **ANEB-001** can rapidly reverse preexisting effects of THC.[5][6][8] This is a critical finding for its potential use as a treatment for acute cannabinoid intoxication.

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
High variability in subject response to THC challenge	Individual differences in cannabinoid metabolism (e.g., CYP2C9 enzyme activity), prior cannabis use history, and differences in fat mass.	Screen participants for recent use of other substances. Consider genotyping for relevant metabolizing enzymes. Ensure a standardized diet and fasting period before THC administration.
Unexpected adverse events (e.g., nausea, vomiting)	High doses of ANEB-001 or the THC challenge itself can induce these effects.[4][7]	In clinical trials, nausea and vomiting were more frequent at higher doses of ANEB-001.[7] Consider starting with lower doses of both THC and ANEB-001. Ensure subjects are well-hydrated. Have appropriate medical support available.
Difficulty in blinding psychoactive drug studies	The pronounced subjective effects of THC can make it challenging for participants and investigators to remain blinded to the treatment condition.	Use an active placebo if ethically and scientifically justifiable. Ensure all study personnel interacting with participants are thoroughly trained on maintaining the blind. Utilize objective measures (e.g., body sway, heart rate) in addition to subjective reports.
Inconsistent results on subjective VAS scales	Lack of standardized instructions for participants on how to complete the scales. The subjective nature of the "high" can be interpreted differently.	Provide clear and consistent instructions to all participants before each assessment. Conduct a training session on using the VAS scales before the study begins. Use a comprehensive set of scales



that measure different aspects of the subjective experience.

Data Presentation

Table 1: ANEB-001 Phase 2a Clinical Trial Dosing Cohorts

Cohort	THC Challenge Dose (Oral)	ANEB-001 Dose (Oral)	Number of Subjects (ANEB-001)	Number of Subjects (Placebo)
Part A	10.5 mg	50 mg	20	20
100 mg	20			
Part B	21 mg	10 mg	7	9
30 mg	9			
Part C, Cohort 7	40 mg	10 mg	N/A	N/A
Part C, Cohort 8	60 mg	20 mg	N/A	N/A

Data compiled from multiple sources.[2][4][6][7]

Table 2: Summary of ANEB-001 Efficacy from Phase 2 Clinical Trials



Outcome Measure	THC Dose	ANEB-001 Dose	Result
VAS "Feeling High"	10.5 mg	50 mg & 100 mg	Statistically significant reduction (p < 0.0001) [4]
21 mg	10 mg & 30 mg	Statistically significant reduction (p < 0.001 for 10mg, p < 0.0001 for 30mg)[7]	
30 mg	10 mg	Statistically significant reduction (p < 0.0001) [5]	
VAS "Alertness"	10.5 mg	50 mg & 100 mg	Statistically significant improvement (p < 0.01)[4]
30 mg	10 mg	Statistically significant improvement (p = 0.0042)[6]	
Body Sway	21 mg	Statistically significant reduction (p = 0.0 for 10mg, p = 0.0 for 30mg)[7]	
30 mg	10 mg	Statistically significant reduction (p = 0.0196) [6]	

Experimental Protocols

Protocol 1: Induction of THC Intoxication

 Subject Selection: Recruit healthy volunteers who are occasional cannabis users.[2] Screen for inclusion/exclusion criteria, including a negative drug test for substances other than THC at screening.[2]



- Drug Product: Use standardized, encapsulated oral delta-9-tetrahydrocannabinol (THC) at the desired challenge dose (e.g., 10.5 mg, 21 mg, 30 mg).
- Administration: Administer the oral THC capsule with a standardized volume of water after a specified fasting period.
- Monitoring: Continuously monitor vital signs and for any adverse events.

Protocol 2: Administration of ANEB-001

- Drug Product: Use encapsulated ANEB-001 at the desired dose (e.g., 10 mg, 30 mg, 50 mg, 100 mg).
- Administration:
 - Prophylactic Dosing: Co-administer the ANEB-001 capsule with the THC capsule.
 - Reversal Dosing: Administer the ANEB-001 capsule at a predetermined time point after the THC administration (e.g., 1 hour).[6]
- Blinding: In placebo-controlled trials, use a matching placebo capsule for both ANEB-001 and THC to maintain the blind.

Protocol 3: Assessment of Pharmacodynamic Endpoints

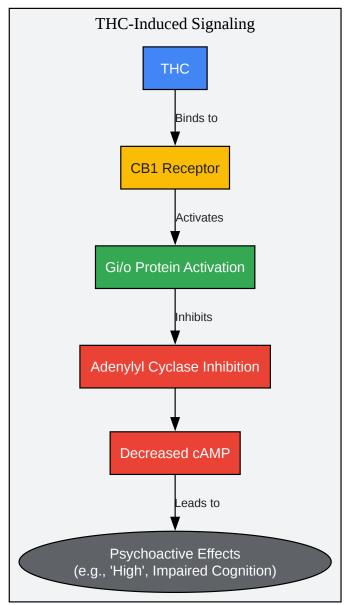
- Visual Analog Scales (VAS):
 - Use a 100 mm horizontal line for each scale (e.g., "Feeling High," "Alertness").
 - Anchor the ends with descriptive terms (e.g., "Not at all high" to "Extremely high").
 - Instruct the participant to make a vertical mark on the line to indicate their current state.
 - Administer VAS assessments at baseline and at regular intervals post-dose (e.g., 1, 2, 3, 4, 5, and 8 hours).
- Body Sway Measurement:
 - Use a validated device to measure postural stability (e.g., ataxiameter).

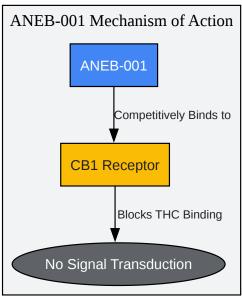


- Have the subject stand still with their eyes closed for a set duration (e.g., 2 minutes).
- Record the total amount of sway.
- Conduct measurements at baseline and at regular intervals post-dose.
- Heart Rate Monitoring:
 - Use a continuous heart rate monitor or measure at frequent, regular intervals.
 - Record heart rate at baseline and throughout the assessment period.

Mandatory Visualizations



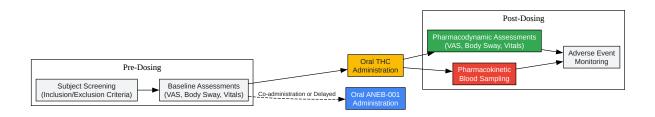




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Caption: THC and ANEB-001 Signaling at the CB1 Receptor.





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Caption: Experimental Workflow for ANEB-001 THC Challenge Studies.

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